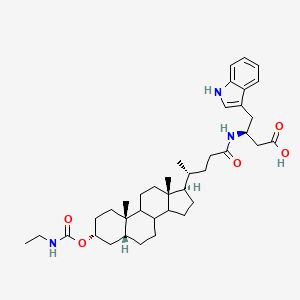
Angiogenesis inhibitor 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is particularly significant in the context of cancer treatment, as it can prevent the growth and spread of tumors by restricting their blood supply . Angiogenesis Inhibitor 3 has shown promise in various preclinical and clinical studies, making it a valuable asset in the fight against cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 3 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in the synthesis include organic solvents, acids, bases, and transition metal catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions: Angiogenesis Inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological properties. These derivatives are often tested for their efficacy in inhibiting angiogenesis and tumor growth .
Wissenschaftliche Forschungsanwendungen
Angiogenesis Inhibitor 3 has a wide range of scientific research applications, including:
Wirkmechanismus
Angiogenesis Inhibitor 3 exerts its effects by targeting specific molecular pathways involved in angiogenesis. It interferes with the signaling pathways that promote the growth and migration of endothelial cells, which are essential for blood vessel formation . The compound binds to receptors on the surface of endothelial cells, blocking the action of pro-angiogenic factors such as vascular endothelial growth factor and fibroblast growth factor . This inhibition prevents the formation of new blood vessels, thereby restricting the blood supply to tumors and inhibiting their growth .
Vergleich Mit ähnlichen Verbindungen
- Cabozantinib (Cometriq)
- Everolimus (Afinitor)
- Lenalidomide (Revlimid)
- Lenvatinib mesylate (Lenvima)
- Pazopanib (Votrient)
- Ramucirumab (Cyramza)
- Regorafenib (Stivarga)
Eigenschaften
Molekularformel |
C44H42BrN3O9 |
|---|---|
Molekulargewicht |
836.7 g/mol |
IUPAC-Name |
[(1S,14S)-19-bromo-9,20,25-trimethoxy-15,30-dimethyl-11-nitro-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-21-yl] benzoate |
InChI |
InChI=1S/C44H42BrN3O9/c1-46-17-15-27-21-35(52-3)38-23-31(27)33(46)19-25-11-13-29(14-12-25)55-37-22-28(32(48(50)51)24-36(37)53-4)20-34-39-30(16-18-47(34)2)40(45)42(54-5)43(41(39)56-38)57-44(49)26-9-7-6-8-10-26/h6-14,21-24,33-34H,15-20H2,1-5H3/t33-,34-/m0/s1 |
InChI-Schlüssel |
MLOAMUYYMSJIRP-HEVIKAOCSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC |
Kanonische SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


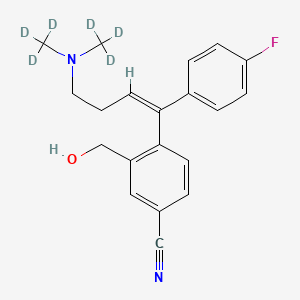
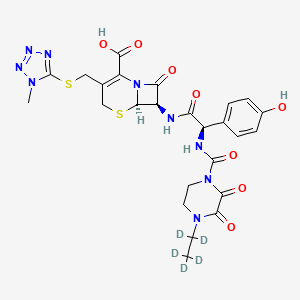
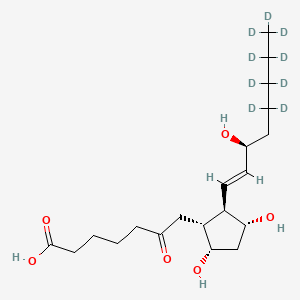
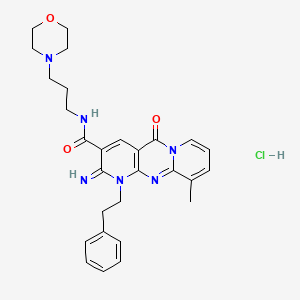
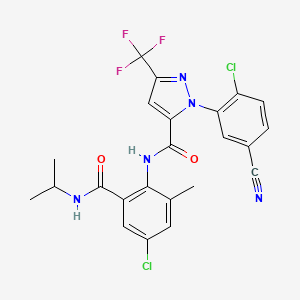

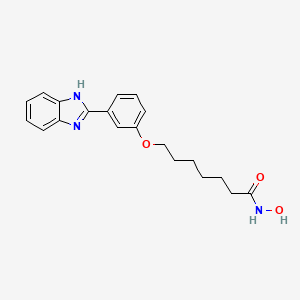

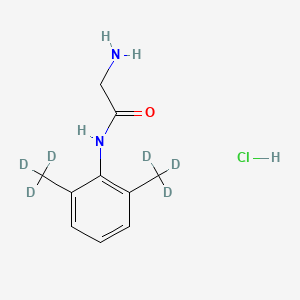
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
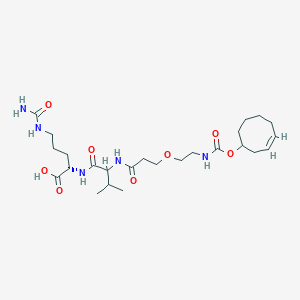
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
